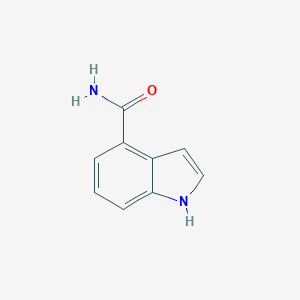

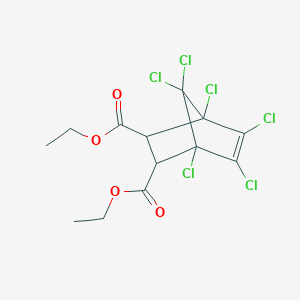

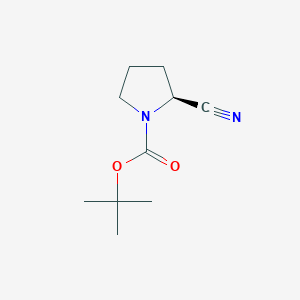

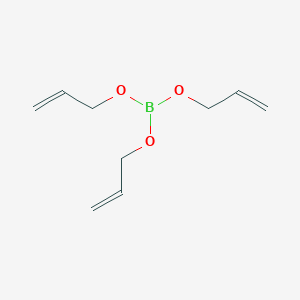

![molecular formula C12H8F3NO4 B155151 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide CAS No. 138621-69-9](/img/structure/B155151.png)

2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves starting materials such as aniline derivatives and various acetates. For example, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides utilized 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . This suggests that the synthesis of the target compound may also involve fluorinated starting materials and a multi-step process to introduce the indeno[1,3]dioxole moiety.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are characterized by their dihedral angles and hydrogen bonding patterns. For instance, the acetamide group in N-(3,4-Difluorophenyl)-2,2-diphenylacetamide forms distinct dihedral angles with the benzene rings, and the molecules are linked via N—H⋯O hydrogen bonds . Similarly, the target compound may exhibit a complex 3D structure with specific dihedral angles and hydrogen bonding that could be elucidated by X-ray crystallography.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can involve interactions with various functional groups. The presence of fluorine atoms can lead to disordered structures due to their ability to form multiple orientations, as seen in the synthesis and crystal structure characterization of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide . The target compound's reactivity could also be influenced by the presence of the indeno[1,3]dioxole group, which may participate in specific chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by their molecular structure. For example, the presence of fluorine atoms and aromatic systems can affect the compound's polarity, boiling point, and solubility. The target compound's trifluoroacetamide group and indeno[1,3]dioxole moiety would likely contribute to its unique physical and chemical properties, which could be determined through spectroscopic methods such as NMR, IR, and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Overview

The compound 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide represents a chemical entity with potential applications in various fields of scientific research. While direct studies on this specific compound might be limited, insights can be gained from research on related substances, such as fluorinated compounds, acetamide derivatives, and their biological effects or applications in environmental and health sciences.

Fluorinated Compounds in Environmental and Health Sciences

Fluorinated compounds, including those with structural similarities or functional groups akin to 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide, have been widely studied for their unique properties, such as chemical stability and resistance to degradation. These characteristics make them of interest in environmental studies, particularly concerning their persistence and potential bioaccumulation. For instance, the biodegradation of fluorinated alkyl substances has been a subject of research due to environmental concerns associated with their persistence and ubiquity as contaminants (Frömel & Knepper, 2010). Additionally, the toxicological profile of perfluorinated compounds, highlighting their potential immunotoxicity, has been reviewed, indicating significant health implications (Corsini et al., 2014).

Acetamide Derivatives in Medicinal Chemistry

Acetamide derivatives, sharing the acetamide functional group with 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide, are explored for their pharmacological potential. Research updates on the biological effects of acetamide and its derivatives have been compiled, shedding light on their significance in toxicology and therapeutic applications (Kennedy, 2001). Such studies are crucial for understanding the interactions and effects of new chemical entities in biological systems.

Applications in Advanced Oxidation Processes

The advanced oxidation processes (AOPs) represent a field where fluorinated compounds and acetamide derivatives could find applications, particularly in environmental remediation. For example, the degradation of acetaminophen, an acetamide derivative, by AOPs has been extensively reviewed, highlighting pathways, by-products, and biotoxicity concerns (Qutob et al., 2022). These insights can guide the application of similar compounds in environmental technologies for pollution control and waste treatment.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO4/c13-12(14,15)11(18)16-7-3-8(17)6-2-10-9(1-5(6)7)19-4-20-10/h1-2,7H,3-4H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZPPLCWYCSMAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377640 |

Source

|

| Record name | 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819791 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide | |

CAS RN |

138621-69-9 |

Source

|

| Record name | 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

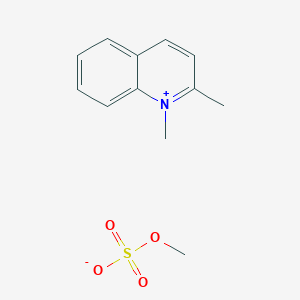

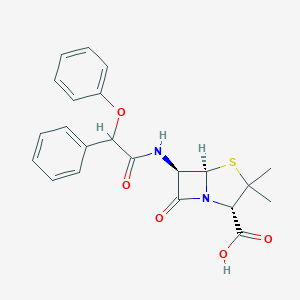

![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)